5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide
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Overview
Description
5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The starting materials for this synthesis include 5-bromo-2-methylpyridin-3-amine and various arylboronic acids. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: As mentioned earlier, Suzuki cross-coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide stands out due to its unique combination of a thiophene ring, a pyridine moiety, and a sulfonamide group. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various scientific fields.
Properties
Molecular Formula |
C11H11BrN2O2S2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-bromo-2-methyl-N-(pyridin-2-ylmethyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-10(6-11(12)17-8)18(15,16)14-7-9-4-2-3-5-13-9/h2-6,14H,7H2,1H3 |
InChI Key |
NZQVASNJTUMAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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